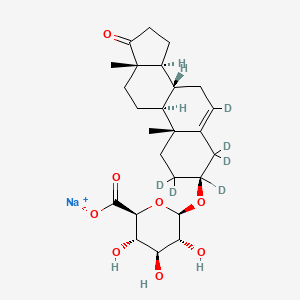
Dehydroepiandrosterone-3-o-glucuronide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroépiandrostérone-3-o-glucuronide-d6 est un dérivé deutéré de la Dehydroépiandrostérone-3-o-glucuronide. Ce composé est principalement utilisé comme isotope stable dans diverses applications de recherche. L'incorporation du deutérium, un isotope lourd stable de l'hydrogène, dans la molécule améliore sa stabilité et permet une quantification précise lors des processus de développement de médicaments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Dehydroépiandrostérone-3-o-glucuronide-d6 implique la deutération de la Dehydroépiandrostérone-3-o-glucuronide. Ce processus comprend généralement l'introduction d'atomes de deutérium à des positions spécifiques au sein de la molécule. Les conditions de réaction impliquent souvent l'utilisation de réactifs et de solvants deutérés dans des environnements contrôlés pour garantir l'incorporation du deutérium.
Méthodes de production industrielle : La production industrielle de Dehydroépiandrostérone-3-o-glucuronide-d6 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et de techniques de purification avancées pour atteindre la qualité de produit souhaitée. La production est réalisée sous des mesures de contrôle de qualité strictes pour garantir la cohérence et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions : La Dehydroépiandrostérone-3-o-glucuronide-d6 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou alcanes correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et Conditions Communes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les nucléophiles tels que les halogénures, les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications De Recherche Scientifique
La Dehydroépiandrostérone-3-o-glucuronide-d6 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme traceur en spectrométrie de masse pour étudier les voies métaboliques et le métabolisme des médicaments.
Biologie : Employé dans l'investigation de la biosynthèse et du métabolisme des hormones stéroïdes.
Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.
5. Mécanisme d'Action
Le mécanisme d'action de la Dehydroépiandrostérone-3-o-glucuronide-d6 implique son rôle de traceur dans divers processus biochimiques. Les atomes de deutérium dans la molécule permettent un suivi et une quantification précis dans les études métaboliques. Le composé interagit avec des enzymes et des récepteurs spécifiques impliqués dans le métabolisme des hormones stéroïdes, fournissant des informations précieuses sur les voies moléculaires et les cibles .
Composés Similaires :
- Dehydroépiandrostérone-3-o-glucuronide
- Sulfate de dehydroépiandrostérone
- Dehydroépiandrostérone
Comparaison : Dehydroépiandrostérone-3-o-glucuronide-d6 est unique en raison de l'incorporation d'atomes de deutérium, ce qui améliore sa stabilité et permet une quantification précise dans les applications de recherche. En revanche, la Dehydroépiandrostérone-3-o-glucuronide et le sulfate de dehydroépiandrostérone ne contiennent pas de deutérium et sont principalement utilisés dans des études liées au métabolisme des hormones stéroïdes. La Dehydroépiandrostérone elle-même est un précurseur d'autres hormones stéroïdes et est largement étudiée pour son rôle dans divers processus physiologiques .
Mécanisme D'action
The mechanism of action of Dehydroepiandrosterone-3-o-glucuronide-d6 involves its role as a tracer in various biochemical processes. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with specific enzymes and receptors involved in steroid hormone metabolism, providing valuable insights into the molecular pathways and targets .
Comparaison Avec Des Composés Similaires
- Dehydroepiandrosterone-3-o-glucuronide
- Dehydroepiandrosterone sulfate
- Dehydroepiandrosterone
Comparison: Dehydroepiandrosterone-3-o-glucuronide-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research applications. In contrast, Dehydroepiandrosterone-3-o-glucuronide and Dehydroepiandrosterone sulfate do not contain deuterium and are primarily used in studies related to steroid hormone metabolism. Dehydroepiandrosterone itself is a precursor to other steroid hormones and is widely studied for its role in various physiological processes .
Propriétés
Formule moléculaire |
C25H35NaO8 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H36O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31);/q;+1/p-1/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i3D,7D2,11D2,13D; |
Clé InChI |
PCECFZHKGILJIC-FWGXPSRISA-M |
SMILES isomérique |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)([2H])[2H])([C@H]4CC[C@]5([C@H]([C@@H]4C1)CCC5=O)C)C.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


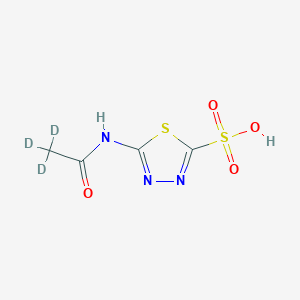
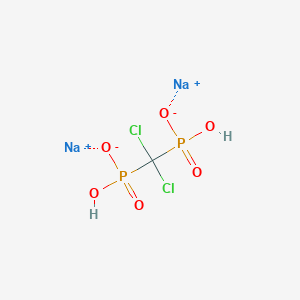

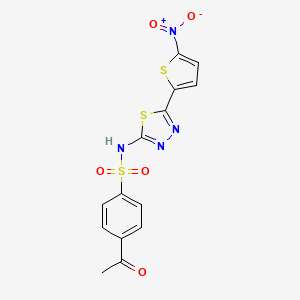

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
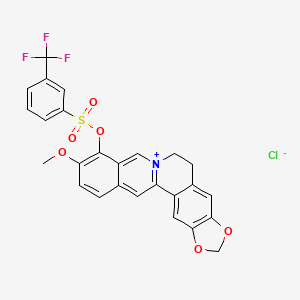
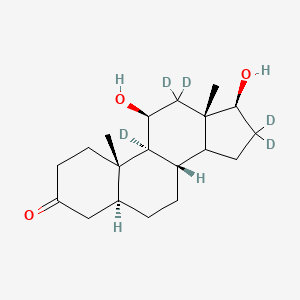

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
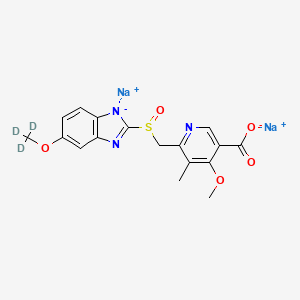
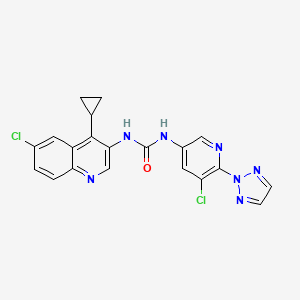

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
